molecular formula C8H12O3 B13797730 [(1S,2R)-2-formylcyclobutyl]methyl acetate

[(1S,2R)-2-formylcyclobutyl]methyl acetate

Cat. No.: B13797730
M. Wt: 156.18 g/mol
InChI Key: OYQHJCMXKSAHIL-JGVFFNPUSA-N
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Description

[(1S,2R)-2-formylcyclobutyl]methyl acetate is an organic compound with a unique structure that includes a cyclobutyl ring substituted with a formyl group and a methyl acetate group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-formylcyclobutyl]methyl acetate typically involves the formation of the cyclobutyl ring followed by the introduction of the formyl and methyl acetate groups. One common method involves the cyclization of a suitable precursor, such as a diene or a dihalide, under specific conditions to form the cyclobutyl ring. The formyl group can then be introduced via formylation reactions, often using reagents like formic acid or formyl chloride. The final step involves esterification to attach the methyl acetate group, typically using acetic anhydride or acetyl chloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-formylcyclobutyl]methyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S,2R)-2-formylcyclobutyl]methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-formylcyclobutyl]methyl acetate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways and processes, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

[(1S,2R)-2-formylcyclobutyl]methyl acetate

InChI

InChI=1S/C8H12O3/c1-6(10)11-5-8-3-2-7(8)4-9/h4,7-8H,2-3,5H2,1H3/t7-,8+/m0/s1

InChI Key

OYQHJCMXKSAHIL-JGVFFNPUSA-N

Isomeric SMILES

CC(=O)OC[C@H]1CC[C@H]1C=O

Canonical SMILES

CC(=O)OCC1CCC1C=O

Origin of Product

United States

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